molecular formula C12H14N4O B2976572 (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide CAS No. 2173616-13-0

(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide

Cat. No. B2976572
CAS RN: 2173616-13-0
M. Wt: 230.271
InChI Key: DXQKMAHGZMXPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide, also known as AZD6738, is a small molecule inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the DNA damage response pathway and plays a critical role in maintaining genomic stability. Inhibition of ATR has been shown to sensitize cancer cells to DNA-damaging agents, making AZD6738 a promising candidate for cancer therapy.

Mechanism of Action

(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide inhibits the activity of ATR, a key regulator of the DNA damage response pathway. ATR is activated in response to DNA damage and plays a critical role in repairing damaged DNA and preventing the accumulation of mutations. Inhibition of ATR prevents the repair of DNA damage, leading to increased cell death in cancer cells.
Biochemical and Physiological Effects:
(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has been shown to enhance the anti-tumor immune response by increasing the activation of T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of ATR, making it a valuable tool for studying the DNA damage response pathway. However, (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has some limitations as well. It is not suitable for long-term studies as it can induce DNA damage and cell death. In addition, it has poor solubility and bioavailability, making it difficult to administer in vivo.

Future Directions

There are several potential future directions for research involving (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide. One area of interest is the development of combination therapies involving (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide and other DNA-damaging agents. Another area of interest is the development of more potent and selective ATR inhibitors with improved pharmacokinetic properties. Finally, there is interest in studying the role of ATR in other biological processes, such as the regulation of the immune response.

Synthesis Methods

The synthesis of (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide involves a multi-step process starting from commercially available starting materials. The key step involves the coupling of 6-aminopyridine-3-carboxylic acid with propargylamine to form the propargylamide intermediate. This intermediate is then subjected to a series of reactions to form the final product, (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide.

Scientific Research Applications

(Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has been extensively studied in preclinical models of cancer. Studies have shown that (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide can sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy, leading to increased cell death. In addition, (Z)-3-(6-Aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide has been shown to enhance the anti-tumor activity of other cancer therapies, including PARP inhibitors.

properties

IUPAC Name

(Z)-3-(6-aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-5-15-12(17)10(7-13)6-9-3-4-11(14)16-8-9/h3-4,6,8H,2,5H2,1H3,(H2,14,16)(H,15,17)/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQKMAHGZMXPNQ-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=CC1=CN=C(C=C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)/C(=C\C1=CN=C(C=C1)N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-aminopyridin-3-yl)-2-cyano-N-propylprop-2-enamide

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